molecular formula C7H5NO5 B1222630 4-Nitroperoxybenzoic acid CAS No. 943-39-5

4-Nitroperoxybenzoic acid

Cat. No.: B1222630
CAS No.: 943-39-5
M. Wt: 183.12 g/mol
InChI Key: ZJAFQAPHWPSKRZ-UHFFFAOYSA-N
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Description

4-Nitroperoxybenzoic acid is an organic compound with the chemical formula C7H5NO5. It is known for its high oxidative properties and is used as an oxidizing agent in organic synthesis. This compound can oxidize indole compounds to pyridine compounds and alcohols to aldehydes and ketones .

Scientific Research Applications

4-Nitroperoxybenzoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for 4-Nitrobenzoic acid, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, and is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child . It’s important to handle such compounds with appropriate safety measures. For detailed safety and hazard information of 4-Nitroperoxybenzoic acid, please refer to its specific safety data sheet or consult a safety expert.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroperoxybenzoic acid can be synthesized through the condensation reaction of 4-nitrophenol and peroxybenzoic acid. The reaction is carried out in a suitable solvent with controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the preparation involves the reaction of 4-nitrobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is exothermic and requires efficient cooling and stirring to prevent the buildup of unreacted peroxy compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Nitroperoxybenzoic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-nitroperoxybenzoic acid involves the transfer of oxygen atoms to substrates, leading to their oxidation. The molecular targets include various organic compounds, and the pathways involved are primarily oxidative in nature .

Comparison with Similar Compounds

  • 4-Nitrobenzoic acid
  • Peroxybenzoic acid
  • 4-Nitrophenol

Comparison: 4-Nitroperoxybenzoic acid is unique due to its high oxidative potential compared to 4-nitrobenzoic acid and 4-nitrophenol. It is more reactive and can achieve selective oxidation reactions that are not possible with the other compounds .

Properties

IUPAC Name

4-nitrobenzenecarboperoxoic acid
Source PubChem
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InChI

InChI=1S/C7H5NO5/c9-7(13-12)5-1-3-6(4-2-5)8(10)11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAFQAPHWPSKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
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DSSTOX Substance ID

DTXSID4041523
Record name 4-Nitroperoxybenzoic acid
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Molecular Weight

183.12 g/mol
Source PubChem
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Physical Description

Solid; [MP Biomedicals MSDS]
Record name 4-Nitroperbenzoic acid
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CAS No.

943-39-5
Record name 4-Nitrobenzenecarboperoxoic acid
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Record name 4-Nitroperbenzoic acid
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Record name p-Nitroperbenzoic acid
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Record name 4-Nitroperoxybenzoic acid
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Record name P-NITROPEROXYBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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